molecular formula C13H23Cl2N3O2 B13581603 3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride

3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride

Cat. No.: B13581603
M. Wt: 324.2 g/mol
InChI Key: GMAZOFRHMHRJSS-UHFFFAOYSA-N
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Description

3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and piperidine intermediates. Common synthetic routes may involve:

    N-alkylation: Alkylation of pyrazole with an appropriate alkyl halide.

    Piperidine ring formation: Cyclization reactions to form the piperidine ring.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

    Salt formation: Conversion to the dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Oxidation of the piperidine ring or the pyrazole moiety.

    Reduction: Reduction of any ketone or aldehyde groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyrazole or piperidine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Ion channels: Affecting the function of ion channels to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1h-pyrazol-4-yl)piperidine-4-carboxylic acid
  • 3-(1-Methyl-1h-pyrazol-4-yl)piperidine-4-carboxylic acid
  • 1-(Propan-2-yl)piperidine-4-carboxylic acid

Uniqueness

3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride is unique due to the specific combination of functional groups and its dihydrochloride salt form, which may confer distinct physicochemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C13H23Cl2N3O2

Molecular Weight

324.2 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)-1-propan-2-ylpiperidine-4-carboxylic acid;dihydrochloride

InChI

InChI=1S/C13H21N3O2.2ClH/c1-9(2)16-5-4-11(13(17)18)12(8-16)10-6-14-15(3)7-10;;/h6-7,9,11-12H,4-5,8H2,1-3H3,(H,17,18);2*1H

InChI Key

GMAZOFRHMHRJSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C(C1)C2=CN(N=C2)C)C(=O)O.Cl.Cl

Origin of Product

United States

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